A Deep Dive into 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP): A Technical Guide for Researchers
A Deep Dive into 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP): A Technical Guide for Researchers
This guide provides an in-depth technical overview of 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (CAS 93882-12-3), a pivotal tool in cellular signaling research. We will delve into its mechanism of action, differentiate its activity from more selective analogs, and provide practical, field-tested protocols to empower researchers in their experimental designs.
Introduction: Navigating the cAMP Signaling Landscape
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that orchestrates a vast array of physiological processes, from gene expression and metabolism to cell proliferation and differentiation.[1][][3] The cellular effects of cAMP are primarily mediated through two main classes of effector proteins: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[4][5] Dissecting the individual contributions of these two pathways has been a central challenge in signal transduction research. 8-CPT-cAMP emerged as a key pharmacological tool to probe these pathways.
8-CPT-cAMP is a lipophilic and cell-permeable analog of cAMP, allowing it to efficiently cross cell membranes and activate intracellular targets.[6][7][8] Its chemical structure, featuring a 4-chlorophenylthio group at the 8th position of the adenine ring, confers these properties.
Physicochemical and Biological Properties
A clear understanding of the properties of 8-CPT-cAMP is fundamental to its effective application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 93882-12-3 | [6][7][9] |
| Molecular Formula | C16H14ClN5NaO6PS | [7][9] |
| Molecular Weight | 493.8 g/mol | [7][9] |
| Appearance | Crystalline solid | [9] |
| Solubility | Soluble in water (up to 50 mM) | [7][9] |
| Purity | Typically >98% (HPLC) | [9] |
| Storage | Store at -20°C, desiccated | [7][9] |
| Stability | ≥ 4 years under proper storage | [9] |
Mechanism of Action: A Tale of Two Pathways (and More)
8-CPT-cAMP functions as a broad-spectrum activator of cAMP-dependent signaling pathways. Its primary mechanism involves binding to the regulatory subunits of PKA and to the cyclic nucleotide-binding domain of Epac, inducing conformational changes that lead to their activation.[4][8]
However, a critical point for researchers is that 8-CPT-cAMP is not a selective activator . It activates both PKA and Epac, and has been shown to activate cGMP-dependent protein kinase (PKG) as well.[6][7][9] Furthermore, it can inhibit certain phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation, which can indirectly potentiate cAMP signaling.[7][9][10]
Signaling Overview: The Divergent Paths of cAMP
Caption: Dual activation of PKA and Epac pathways by cAMP and 8-CPT-cAMP.
The Selectivity Conundrum: 8-CPT-cAMP vs. 8-pCPT-2'-O-Me-cAMP
The non-selective nature of 8-CPT-cAMP led to the development of more refined tools. The most notable of these is 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) . This analog exhibits high selectivity for Epac over PKA.[11][12]
The key to this selectivity lies in the 2'-O-methylation on the ribose ring, which sterically hinders binding to the cAMP-binding sites of PKA while still permitting high-affinity interaction with Epac.[11]
| Compound | Target(s) | EC50 (Epac1) | EC50 (PKA) | Key Characteristic | Source(s) |
| 8-CPT-cAMP | PKA, Epac, PKG | ~5.2 µM | Potent Activator | Non-selective | [4][9] |
| 8-pCPT-2'-O-Me-cAMP | Epac | ~2.2 µM | >10 µM (weak activator) | Highly Epac-selective | [11][12] |
This stark difference in selectivity makes the parallel use of both compounds a powerful experimental strategy to delineate the specific contributions of PKA and Epac to a cellular response.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating and provide a framework for investigating cAMP-mediated signaling events.
General Guidelines for Use
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Reconstitution: Prepare a concentrated stock solution (e.g., 10-50 mM) in sterile, high-purity water.[7] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Concentration: The optimal working concentration will vary depending on the cell type and the specific biological question. A typical starting range is 10-100 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your system.
-
Controls: Always include a vehicle control (the solvent used to dissolve the 8-CPT-cAMP). To dissect PKA versus Epac signaling, consider the following controls:
Experimental Workflow for Dissecting PKA vs. Epac Pathways
Caption: A logical workflow for dissecting cAMP signaling pathways.
Protocol: Assessing Epac Activation via Rap1 Pulldown Assay
This protocol measures the activation of the small GTPase Rap1, a direct downstream effector of Epac.
-
Cell Culture and Treatment:
-
Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free media for 2-4 hours prior to stimulation to reduce basal signaling activity.
-
Treat cells with vehicle, 8-CPT-cAMP (e.g., 50 µM), or 8-pCPT-2'-O-Me-cAMP (e.g., 20 µM) for a predetermined time (typically 5-30 minutes).
-
-
Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Lyse cells on ice with a suitable lysis buffer containing a protease inhibitor cocktail.
-
-
Rap1 Pulldown:
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the supernatant with a GST-fusion protein containing the Ras-binding domain (RBD) of RalGDS (which specifically binds to active, GTP-bound Rap1) coupled to glutathione-agarose beads for 1 hour at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rap1.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
An increase in the Rap1 signal in the pulldown fraction from stimulated cells compared to the control indicates Epac activation. It is essential to also analyze a fraction of the total cell lysate to ensure that the overall Rap1 protein levels remain unchanged across conditions.
-
Applications in Research
8-CPT-cAMP has been instrumental in a wide range of studies, including:
-
Insulin Secretion: Investigating the role of cAMP in potentiating glucose-stimulated insulin secretion from pancreatic β-cells.[11]
-
Cardiovascular Physiology: Studying the effects of cAMP on heart rate, vascular resistance, and endothelial barrier function.[7][13]
-
Neurobiology: Elucidating the involvement of cAMP pathways in neuronal differentiation and signaling.[14]
-
Cancer Research: Exploring the anti-proliferative effects of cAMP analogs in various cancer cell lines.[][15][16]
-
Gene Expression: Examining the regulation of gene transcription through the activation of PKA and subsequent phosphorylation of transcription factors like CREB.[11]
Conclusion and Future Perspectives
8-CPT-cAMP remains a valuable, albeit non-selective, tool for probing cAMP-mediated signaling. Its utility is maximized when used in concert with more selective analogs like 8-pCPT-2'-O-Me-cAMP and appropriate inhibitors. This comparative approach allows for a more nuanced and accurate dissection of the complex and often intertwined PKA and Epac signaling pathways. As our understanding of cAMP signaling compartmentalization and the roles of different effector proteins continues to evolve, the informed use of these chemical probes will be essential for advancing our knowledge of cellular regulation.
References
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- 8-CPT-2Me-cAMP, sodium salt | EPAC Activators: Tocris Bioscience - R&D Systems. (n.d.).
- 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP), Cell permeable cAMP analog. - Abcam. (n.d.).
- A Head-to-Head Comparison: 8-bromo-cAMP vs. 8-CPT-cAMP Analogs for the Activation of Epac - Benchchem. (n.d.).
- Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC. (n.d.).
- 8-CPT-Cyclic AMP (sodium salt) - Cayman Chemical. (n.d.).
- 8-CPT-2Me-cAMP, sodium salt | EPAC - Tocris Bioscience. (n.d.).
- 8-CPT-cAMP-AM (Synonyms: 8-(4-Chlorophenylthio) - MedchemExpress.com. (n.d.).
- A Comparative Analysis of Sp-8-CPT-cAMPS and 8-CPT-cAMP for Cellular Signaling Research - Benchchem. (n.d.).
- 8-pCPT-2′-O-Me-cAMP sodium (8-CPT-2 - MedchemExpress.com. (n.d.).
- 8-CPT-Cyclic AMP sodium | PDE VA inhibitor - TargetMol. (n.d.).
- A Technical Guide to Sp-8-CPT-cAMPS: A Selective PKA Activator - Benchchem. (n.d.).
- Epac and PKA: a tale of two intracellular cAMP receptors - PMC - NIH. (n.d.).
- Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development. (n.d.).
- Cyclic AMP Sensor EPAC Proteins and Their Role in Cardiovascular Function and Disease. (2016, March 4).
- 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - NIH. (n.d.).
- cAMP Signaling Pathway - BOC Sciences. (n.d.).
- 8-CPT-cAMP/all-trans retinoic acid targets t(11;17) acute promyelocytic leukemia through enhanced cell differentiation and PLZF/RARα degradation - PubMed. (2013, February 26).
- Cyclic adenosine monophosphate - Wikipedia. (n.d.).
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